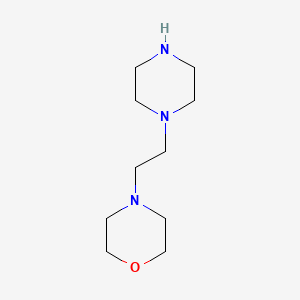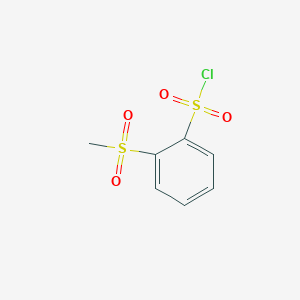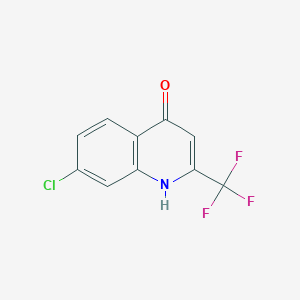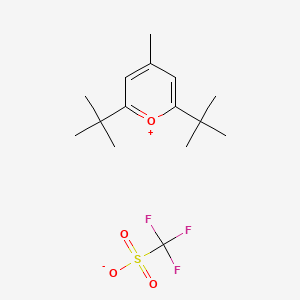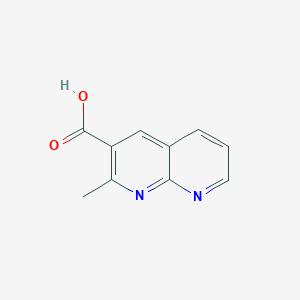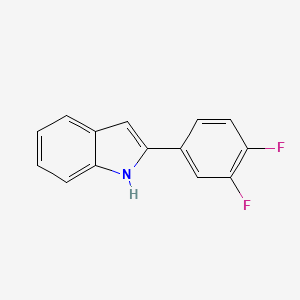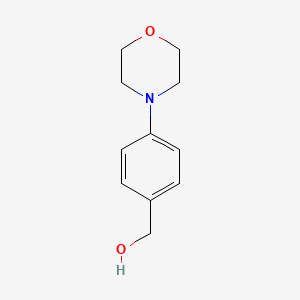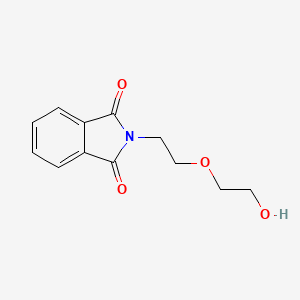
2-(2-(2-羟乙氧基)乙基)异吲哚啉-1,3-二酮
概述
描述
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C12H13NO4. It is known for its unique structure, which includes an isoindoline-1,3-dione core with a hydroxyethoxyethyl side chain. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
科学研究应用
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the production of polymers and other materials
作用机制
Target of Action
The primary target of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, thus terminating nerve transmission .
Mode of Action
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione interacts with great affinity at the peripheral anionic site (PAS) of human AChE . This interaction inhibits the activity of AChE, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Biochemical Pathways
The inhibition of AChE by 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione affects the cholinergic pathway . This pathway is crucial for nerve transmission, and its modulation can have significant effects on neurological function .
Result of Action
The inhibition of AChE by 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione leads to an increase in the concentration of acetylcholine in the synaptic cleft . This increase can enhance nerve transmission, potentially leading to improved neurological function .
生化分析
Biochemical Properties
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of the dopamine receptor D2, which is crucial for neurotransmission . The compound’s interaction with this receptor involves binding to specific amino acid residues, leading to changes in receptor activity. Additionally, 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione has been found to inhibit viral replication by interfering with DNA synthesis and altering cell membrane permeability .
Cellular Effects
The effects of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis and necrosis in cancer cells, particularly in blood cancer cell lines such as K562 and Raji cells . The compound’s impact on cell signaling pathways, such as those involving the dopamine receptor D2, further underscores its significance in cellular processes .
Molecular Mechanism
At the molecular level, 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with the dopamine receptor D2 involves binding to key amino acid residues, resulting in altered receptor activity . Additionally, the compound’s ability to inhibit viral replication is attributed to its interference with DNA synthesis and cell membrane permeability .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its effectiveness. Studies have shown that it remains stable under specific conditions, such as sealed in dry environments at temperatures between 2-8°C . Long-term effects on cellular function have also been observed, with the compound demonstrating sustained activity in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione vary with different dosages in animal models. Research has shown that the compound exhibits anticonvulsant activity at specific doses, with higher doses potentially leading to toxic or adverse effects . For example, in mice, the compound demonstrated significant anticonvulsant activity at a dose of 15.1 mg/kg, while higher doses resulted in neurotoxicity .
Metabolic Pathways
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its modulation of the dopamine receptor D2 suggests its involvement in neurotransmitter metabolism . Additionally, the compound’s impact on viral replication indicates its role in metabolic processes related to DNA synthesis .
Transport and Distribution
The transport and distribution of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione within cells and tissues are essential for its activity. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation . Its ability to alter cell membrane permeability further affects its distribution within cells .
Subcellular Localization
The subcellular localization of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is critical for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its interaction with the dopamine receptor D2, for example, involves localization to the cell membrane, where it exerts its effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2-(2-aminoethoxy)ethanol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
化学反应分析
Types of Reactions
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoindoline-1,3-dione core can be reduced to form isoindoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Isoindoline derivatives.
Substitution: Halogenated or alkylated derivatives
相似化合物的比较
Similar Compounds
- 2-(2-Hydroxyethyl)isoindoline-1,3-dione
- 2-(2-(2-Hydroxyethoxy)ethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(2-Phthalimidoethoxy)ethanol
Uniqueness
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is unique due to its specific hydroxyethoxyethyl side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKIFGNPYPHRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373091 | |
| Record name | 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69676-63-7 | |
| Record name | 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


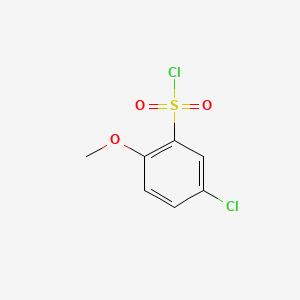
![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)
